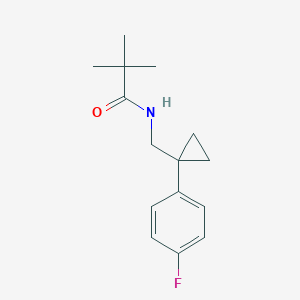

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGLTZPOXSXDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide typically involves the reaction of 4-fluorophenylcyclopropylmethanol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Biphenyl-Formamide Derivatives

- N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−g): Core: Biphenyl with 2-methoxy and 4-fluorophenyl substituents. Synthesis: Palladium-mediated cross-coupling (72% yield) using (2-methoxyphenyl)boronic acid . Key IR Data: C=O stretch at 1686.54 cm⁻¹ .

- N-(3-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−f) and N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−h): Core: Biphenyl with nitro groups at meta (1−f) or para (1−h) positions. Synthesis: Lower yields (52–64%) due to steric/electronic challenges with nitro substituents . Key IR Data: C=O stretches at 1677.26 cm⁻¹ (1−h) .

Furopyridine-Carboxamide Derivative

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: Core: Furo[2,3-b]pyridine with multiple substituents, including a cyclopropane carbamoyl group. Synthesis: Utilizes tetramethylisouronium hexafluorophosphate (V) for amide bond formation . Functional Impact: The trifluoroethylamino group increases lipophilicity and metabolic resistance, while the furopyridine core may enhance π-π stacking in target binding.

Comparative Analysis

Table 1: Key Properties of Analogues vs. Target Compound

Electronic and Steric Effects

Pharmacological Implications

- The furopyridine derivative’s trifluoroethyl group and heterocyclic core suggest CNS or kinase inhibitor applications, whereas the target compound’s cyclopropane-pivalamide structure may favor protease or GPCR targets .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features that may influence its biological activity. The presence of a fluorophenyl group, combined with cyclopropyl and pivalamide moieties, suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Structural Characteristics

The compound features:

- Fluorophenyl Group : Enhances lipophilicity, potentially improving the ability to cross biological membranes and influence bioavailability.

- Cyclopropyl Moiety : May contribute to the compound's conformational flexibility and interaction with biological receptors.

- Pivalamide Functionality : Often linked to enhanced metabolic stability and bioactivity.

The biological activity of this compound can be attributed to its interaction with key biological pathways. The fluorophenyl group is known to enhance the compound's stability and reactivity, which may lead to improved binding affinity for target enzymes or receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly in the context of inflammatory pathways.

Biological Evaluation

Research has focused on the compound's inhibitory effects on specific kinases involved in cellular signaling:

Kinase Inhibition Studies

- p38α Mitogen-Activated Protein Kinase (MAPK) : Known for its role in inflammation and stress responses.

- c-Jun N-terminal Kinase (JNK) : Implicated in various cellular processes including apoptosis and inflammation.

In vitro studies have shown that modifications to the compound can significantly alter its selectivity between these kinases. For instance, certain derivatives exhibit IC50 values in the low nanomolar range for JNK inhibition while maintaining moderate activity against p38α MAPK.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | JNK3 | 142 |

| This compound | p38α MAPK | 34 |

Case Studies

- Therapeutic Applications : In studies involving inflammatory diseases, compounds similar to this compound have demonstrated efficacy in reducing cytokine production, suggesting a potential role in treating conditions like rheumatoid arthritis or other inflammatory disorders.

- Cancer Research : The compound's structural similarities to known inhibitors of cell proliferation have led to investigations into its effects on cancer cell lines. Preliminary findings indicate that it may inhibit growth in various carcinoma models, with IC50 values indicating significant potency.

Q & A

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves two critical steps: (1) formation of the 1-(4-fluorophenyl)cyclopropane moiety and (2) pivalamide coupling. Cyclopropane rings can be synthesized via [2+1] cycloaddition using a transition metal catalyst (e.g., Rh or Cu) under inert conditions . For the amide coupling, carbodiimide-mediated activation (e.g., EDC/HOBt) of pivalic acid followed by reaction with the cyclopropane-containing amine intermediate is effective. Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and pivalamide methyl groups (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, though challenging due to potential crystallization issues .

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer: Begin with in vitro assays targeting receptor binding or enzyme inhibition (e.g., kinase or protease panels). Use dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). For cytotoxicity, employ MTT assays on HEK-293 or HeLa cell lines. Data normalization to baseline activity and triplicate measurements are critical for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies involving fluorophenyl and cyclopropane substituents?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent electronic effects. To address this:

- Perform computational modeling (DFT or molecular docking) to predict electronic interactions (e.g., fluorine’s electronegativity vs. cyclopropane ring strain) .

- Systematically vary substituents (e.g., para- vs. meta-fluorophenyl) and correlate changes with bioactivity using multivariate regression .

- Validate findings across multiple cell lines or enzymatic isoforms to isolate confounding variables .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer: Link the compound’s design to established pharmacological theories, such as:

- Lipinski’s Rule of Five: Assess logP, molecular weight, and hydrogen-bonding capacity to predict bioavailability .

- Targeted Protein Degradation: Evaluate its potential as a PROTAC (proteolysis-targeting chimera) by conjugating with E3 ligase ligands .

- Metabolic Stability: Use liver microsome assays (human/rat) to study CYP450-mediated degradation pathways .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases .

- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

- Capillary Electrophoresis (CE): Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for high-resolution separation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .

- Temperature-Dependent Studies: Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility .

- Co-solvent Strategies: Test binary solvent systems (e.g., DMSO/PBS) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.